(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride

Description

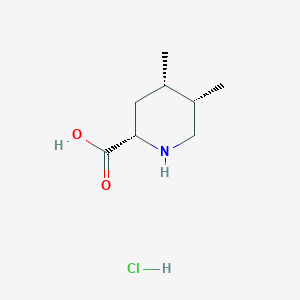

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative with methyl substituents at the 4- and 5-positions and a carboxylic acid group at position 2. Its hydrochloride salt enhances solubility for pharmaceutical or synthetic applications. The stereochemistry (2S,4S,5S) is critical for its interactions in biological systems, as enantiomeric purity often dictates pharmacological activity .

Properties

IUPAC Name |

(2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOSDNQSBLLCDV-UHRUZOLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCC1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC[C@H]1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound using a chiral rhodium complex as a catalyst . The reaction conditions often include specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to maintain efficiency and consistency. The use of continuous flow reactors can enhance the scalability of the production process, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, physicochemical properties, and commercial availability.

2.1 Structural and Functional Group Comparisons

2.2 Physicochemical and Pharmacological Implications

- Ring Size : Pyrrolidine derivatives (e.g., ) exhibit restricted conformational flexibility compared to piperidine analogs, which may affect target affinity in drug design.

- Polarity : Hydroxyl-substituted analogs (e.g., ) are more hydrophilic, enhancing aqueous solubility but possibly reducing membrane permeability.

- Stereochemistry : The (2R,5R) configuration in vs. (2S,4S,5S) in the target compound may lead to divergent biological activities due to enantiomer-specific receptor interactions .

Biological Activity

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid; hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in various scientific studies.

- IUPAC Name : (2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid; hydrochloride

- CAS Number : 2378490-57-2

- Molecular Weight : 193.67 g/mol

- InChI Key : CTOSDNQSBLLCDV

The biological activity of (2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid; hydrochloride is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It may bind to receptors, affecting signal transduction pathways.

Biological Activity and Applications

Research indicates that (2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid; hydrochloride has several potential applications:

- Medicinal Chemistry : Used as a building block in the synthesis of pharmaceuticals.

- Biological Research : Investigated for its role in studying enzyme mechanisms and protein interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that derivatives of this compound exhibited selective inhibition of certain enzymes involved in metabolic disorders. This suggests potential therapeutic applications in treating conditions like diabetes and obesity.

-

Pharmacological Studies :

- Research indicated that the compound could modulate neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

-

Chiral Synthesis Applications :

- The compound has been utilized in asymmetric synthesis processes, highlighting its importance as a chiral building block in drug development.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid; hydrochloride |

| CAS Number | 2378490-57-2 |

| Molecular Weight | 193.67 g/mol |

| Biological Activity | Enzyme inhibition and receptor modulation |

| Potential Applications | Medicinal chemistry and biological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.